1,2-Dichloro-4-methoxy-5-nitrobenzene

Übersicht

Beschreibung

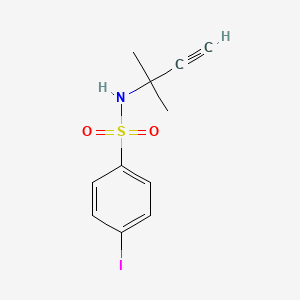

1,2-Dichloro-4-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 . It is a pale yellow solid and is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group .

Synthesis Analysis

There are two main methods for the synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene . One method involves the nitration of ortho-dichlorobenzene, where the nitration temperature can be controlled at around 0°C or slightly above room temperature . Another method involves the chlorination of nitrochlorobenzene .Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-4-methoxy-5-nitrobenzene is represented by the InChI code: 1S/C7H5Cl2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 . The molecular weight of this compound is 222.03 .Chemical Reactions Analysis

The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene . One of the chlorides is reactive toward nucleophiles .Physical And Chemical Properties Analysis

1,2-Dichloro-4-methoxy-5-nitrobenzene is a pale yellow solid . The molecular weight of this compound is 222.03 . The compound’s density, melting point, boiling point, and solubility in water are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Structural Analysis and Properties

The study of the structures and properties of methoxybenzene derivatives provides insights into their potential applications in various fields. For instance, the research on substituted methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene, reveals information about molecular structures, planarity, and intermolecular interactions. These aspects are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Fun et al., 1997).

Synthetic Methods

Synthesis methods for related compounds, such as 4-methoxyphenol, have been studied extensively. These methods, which involve substitutions and reductions, are crucial for the production of methoxybenzene derivatives used in chemical industries. The efficiency of these methods, as discussed in the literature, provides a foundation for improving the synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene and related compounds (Cai‐Guang Jian, 2000).

Catalytic Applications

The catalytic synthesis of 1,2-Dichloro-4-nitrobenzene, closely related to 1,2-Dichloro-4-methoxy-5-nitrobenzene, demonstrates the potential of these compounds in catalytic processes. Such syntheses, conducted in specialized reactors, show the applicability of these compounds in industrial chemistry, particularly in optimizing reaction conditions for better yields (L. Hui-ping, 2005).

Chemical Interactions and Bonding

The study of molecular interactions, such as in 1,3-dichloro-5-nitrobenzene, provides valuable information about the intermolecular forces and bonding in dichloro-nitrobenzene derivatives. These insights are important for predicting the behavior of 1,2-Dichloro-4-methoxy-5-nitrobenzene in various chemical environments and could inform its applications in material science and pharmaceutical research (E. Bosch et al., 2022).

Molecular Resonance Studies

The magnetic resonance studies of substituted anisoles, including nitrobenzene derivatives, highlight the importance of understanding electronic structures and resonance effects in these compounds. Such studies are instrumental in determining the electronic properties of 1,2-Dichloro-4-methoxy-5-nitrobenzene, which could be relevant for its application in electronic materials and sensors (K. Pandiarajan et al., 1994).

Spectroscopic and Computational Analysis

The molecular structure, vibrational spectra, and computational studies of compounds like 1,2-dichloro-4-nitrobenzene provide a comprehensive understanding of their chemical behavior. This information is crucial for exploring the potential applications of 1,2-Dichloro-4-methoxy-5-nitrobenzene in fields such as spectroscopy, computational chemistry, and material science (V. Krishnakumar et al., 2012).

Safety and Hazards

1,2-Dichloro-4-methoxy-5-nitrobenzene is harmful if swallowed and may cause allergic skin reactions . It may also cause eye, skin, and respiratory tract irritation . Chronic exposure may cause liver and kidney damage . It may cause methemoglobinemia, characterized by dizziness, drowsiness, headache, shortness of breath, cyanosis (bluish discoloration of skin due to deficient oxygenation of the blood), rapid heart rate, and chocolate-brown colored blood .

Wirkmechanismus

Target of Action

It is known that nitrobenzene derivatives often interact with various enzymes and proteins within the cell .

Mode of Action

Nitrobenzene derivatives are known to undergo various reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Nitrobenzene derivatives are often involved in the synthesis of agrochemicals , suggesting they may impact pathways related to plant growth and development.

Pharmacokinetics

The compound’s molecular weight (22203 g/mol ) suggests it may have suitable properties for absorption and distribution within the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloro-4-methoxy-5-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with its targets .

Eigenschaften

IUPAC Name |

1,2-dichloro-4-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQSBAMTGUKFKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285453 | |

| Record name | 1,2-Dichloro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4-methoxy-5-nitrobenzene | |

CAS RN |

100948-84-3 | |

| Record name | 1,2-Dichloro-4-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100948-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl](/img/structure/B3071235.png)

![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)

![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)

![3-[3-(trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B3071293.png)

![4-(2-Phenylacetyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071306.png)